molecular formula C13H14FN3O B6054509 1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6054509
M. Wt: 247.27 g/mol
InChI Key: KPLAHZJAEHAQQZ-UHFFFAOYSA-N
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Description

1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-N-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a chlorine atom instead of a fluorine atom.

    1-ETHYL-N-[(4-BROMOPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with a bromine atom instead of a fluorine atom.

    1-ETHYL-N-[(4-IODOPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 1-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for various applications.

Properties

IUPAC Name

2-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-2-17-12(7-8-16-17)13(18)15-9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLAHZJAEHAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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